tert-Butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a compound that features a piperazine ring substituted with a tert-butyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multi-step reactions starting from various piperazine precursors. For instance, the preparation of similar piperazine derivatives often involves protection of the NH group, followed by reactions with various reagents to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring.
Substitution: The piperazine ring can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
tert-Butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of novel organic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with various molecular targets. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance favorable interactions with macromolecules, leading to its biological activities . The compound can act on specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another piperazine derivative with different substituents.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative of piperazine.
1-Boc-piperazine: A commonly used piperazine derivative with a tert-butyl group.
Uniqueness
tert-Butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group and the pyridine ring differentiates it from other piperazine derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H25N3O3 |
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Molecular Weight |
307.39 g/mol |
IUPAC Name |
tert-butyl 4-[5-(hydroxymethyl)-3-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O3/c1-12-9-13(11-20)10-17-14(12)18-5-7-19(8-6-18)15(21)22-16(2,3)4/h9-10,20H,5-8,11H2,1-4H3 |
InChI Key |
SHONNCCOIGFXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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